Product packaging for GN39482(Cat. No.:)

GN39482

Cat. No.: B1150081
M. Wt: 335.36
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization within Chemical Biology and Medicinal Chemistry

GN39482 is investigated within the interdisciplinary areas of chemical biology and medicinal chemistry, focusing on the design, synthesis, and evaluation of small molecules for probing biological systems and developing potential therapeutic agents. Research involving this compound aims to elucidate its interactions with biological targets and understand the chemical basis of its observed effects. Its study is part of efforts to discover novel bioactive compounds and explore their mechanisms of action. nih.gov

Overview of Indenopyrazole Scaffold in Research

The core structure of this compound is the indenopyrazole scaffold, which is recognized as a promising framework in medicinal chemistry. nih.govnih.gov Indenopyrazole derivatives have been explored for a diverse range of biological activities, including potential antimycobacterial, antipsychotic, antihypertensive, cannabinoid receptor affinity, anti-tumor, and antimicrobial properties. nih.gov The indenopyrazole scaffold's versatility allows for the development of novel derivatives and hybrids with other chemical moieties, contributing to its significance in the search for new pharmacologically active molecules. nih.gov Research into indenopyrazoles also includes the development of synthetic strategies for their preparation. nih.gov

Significance of this compound as a Research Compound

This compound holds significance as a research compound primarily due to its identification as a tubulin polymerization inhibitor. nih.govctdbase.orguni.luuni.lunih.gov Its discovery was facilitated by advanced profiling methods such as MorphoBase and ChemProteoBase, which are instrumental in identifying the molecular targets of bioactive small molecules. nih.govctdbase.orgnih.gov The compound's ability to inhibit tubulin polymerization points to its utility as a chemical probe for studying cellular processes dependent on microtubule dynamics. Furthermore, studies have highlighted its promising antiproliferative activity against certain human cancer cell lines, positioning it as a lead compound for further investigation in the context of cancer research. nih.govuni.lunih.gov

Detailed research findings on this compound have characterized its biological effects at the cellular level. It has been shown to inhibit acetylated tubulin accumulation and microtubule formation in HeLa cells. uni.lunih.gov This inhibition of tubulin polymerization is associated with the induction of G2/M cell cycle arrest in these cells. uni.lunih.gov These findings suggest that the observed antiproliferative activity of this compound is likely a consequence of its inhibitory effect on tubulin polymerization. uni.lunih.gov

Structure-activity relationship (SAR) studies based on the indenopyrazole framework of this compound have provided insights into the structural features crucial for its activity. Specifically, the presence of a methoxy (B1213986) group at the R1 position and a methoxycarbonyl group at the R2 position of the anilinoquinazoline (B1252766) framework have been identified as essential for high cell growth inhibition. nih.govuni.lunih.gov Research has also indicated that modifications, such as the conversion to a carboxylic acid derivative or the introduction of a bulky substituent, can diminish its inhibitory effects.

The antiproliferative activity of this compound has been quantified in various human cancer cell lines, demonstrating low nanomolar half-maximal inhibitory concentration (IC50) values. The reported IC50 values against specific cell lines are presented in the table below. nih.gov

Cell LineIC50 (nM)
HeLa2.47
PC32.64
HCT1162.7
HEK2932.2

Data derived from research findings on the antiproliferative activity of this compound. nih.gov

While demonstrating promising antiproliferative effects, studies at a concentration of 100 nM indicated that this compound did not significantly affect antimicrobial or antimalarial activities. uni.lunih.gov

Properties

Molecular Formula

C19H17N3O3

Molecular Weight

335.36

Appearance

Solid powder

Origin of Product

United States

Discovery and Early Research Trajectory of Gn39482

Historical Background of Its Identification as a Bioactive Molecule

GN39482 emerged from a series of studies focused on the synthesis of indenopyrazoles, a class of compounds known for their diverse biological activities. acs.orgresearchgate.net Researchers synthesized a series of these compounds from corresponding indanones and phenyl isothiocyanates. acs.orgnih.gov Within this series, this compound was identified as possessing promising antiproliferative activity against human cancer cells. acs.org

Initial investigations revealed that the specific chemical structure of this compound, particularly the presence of a methoxy (B1213986) group at the R1 position and a methoxycarbonyl group at the R2 position of the anilinoquinazoline (B1252766) framework, is crucial for its high cell growth inhibition. acs.orgacs.org Further studies into its mechanism of action showed that this compound induces G2/M cell cycle arrest in HeLa cells and inhibits the formation of microtubules, which is characteristic of tubulin polymerization inhibitors. acs.org

Initial Screening Methodologies Employed in Discovery

The identification of this compound's bioactivity was significantly aided by the use of innovative profiling methods, namely MorphoBase and ChemProteoBase. acs.orgmedkoo.com These platforms are designed for the target identification of bioactive compounds. nih.gov

MorphoBase is a database that catalogs the morphological changes in cells induced by various compounds. By comparing the cellular phenotype caused by a new compound to those in the database, researchers can infer its mechanism of action. nih.govChemProteoBase is a proteomic profiling database that classifies compounds based on their effects on cellular protein expression. acs.orgnih.gov

Both MorphoBase and ChemProteoBase profiling analyses suggested that this compound's activity was most similar to that of known tubulin inhibitors. acs.org This initial classification was subsequently confirmed through in vitro assays, which demonstrated that this compound directly inhibits tubulin polymerization in a concentration-dependent manner. acs.org

Below is an interactive data table summarizing the key findings from the initial screening of this compound.

Screening MethodFindingImplication
Antiproliferative Assay Showed promising activity against human cancer cells.This compound is a potential anticancer agent.
MorphoBase Profiling Classified as a tubulin inhibitor based on induced cell morphology.Suggested the mechanism of action involves microtubule disruption.
ChemProteoBase Profiling Clustered with known tubulin inhibitors based on proteomic changes.Further supported the hypothesis of tubulin polymerization inhibition.
In Vitro Tubulin Polymerization Assay Directly inhibited tubulin polymerization in a concentration-dependent manner.Confirmed the target and mechanism of action.

Contributions of Collaborative Research Efforts in its Elucidation

The discovery and early elucidation of this compound were the result of a collaborative effort among several Japanese research institutions. nih.gov The primary research was conducted by scientists at the Chemical Resources Laboratory at the Tokyo Institute of Technology, the Department of Life Science at Gakushuin University, and the Chemical Biology Research Group at the RIKEN Center for Sustainable Resource Center. nih.govtitech.ac.jp

This interdisciplinary collaboration brought together expertise in synthetic chemistry, chemical biology, and cell biology, which was instrumental in the successful identification and characterization of this compound. nih.govtitech.ac.jpnii.ac.jp The research received partial support from a Grant-in-Aid for Scientific Research on Innovative Areas from The Ministry of Education, Culture, Sports, Science and Technology, Japan. acs.org

Synthetic Methodologies and Chemical Derivations of Gn39482

Synthetic Routes to the Indenopyrazole Core Structure

The indenopyrazole core, a fused bicyclic system comprising an indene (B144670) ring and a pyrazole (B372694) ring, can be synthesized through various methodologies.

A common approach to synthesizing the indenopyrazole core involves the reaction of indanones with hydrazine (B178648) derivatives. Another pathway utilizes 2-acyl-(1H)-indene-1,3(2H)-diones as precursors, reacting them with hydrazine derivatives wikipedia.org. Indenopyrazoles substituted at the C3 position can be synthesized from diesters and acetophenones, followed by cyclization with hydrazine sigmaaldrich.com. Additionally, the reaction of α,β-unsaturated inden-1-one with hydrazine derivatives has been reported for indenopyrazole synthesis fishersci.pt.

A general two-step procedure for synthesizing indenopyrazoles from corresponding indanones and phenyl isothiocyanates involves initial treatment with lithium bis(trimethylsilyl)amide (LiHMDS) followed by a reaction with hydrazine and acetic acid nih.govfishersci.co.uk. This method facilitates the formation of the pyrazole ring fused to the indane system. Another method for synthesizing indeno[1,2-c]pyrazol-4(1H)-ones involves the reaction of 2-acyl-(1H)-indene-1,3(2H)-diones with 2-hydrazinylbenzo[d]thiazole or substituted 2-hydrazinylbenzo[d]thiazoles in the presence of glacial acetic acid wikipedia.org.

Specific Chemical Synthesis of GN39482 (Methyl 3-((6-Methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate)

The synthesis of this compound involves the specific functionalization of the indenopyrazole core with a 6-methoxy group and a 3-((methyl benzoate)amino) group.

This compound (compound 6m) has been synthesized from 5-methoxy-1-indanone (B147253) and methyl 3-isothiocyanatobenzoate in a two-step process nih.govfishersci.co.ukamericanelements.com. This strategy involves the formation of the indenopyrazole core with the incorporated 6-methoxy group, followed by the introduction of the methyl 3-aminobenzoate (B8586502) moiety via a coupling reaction.

The synthesis of methyl 3-isothiocyanatobenzoate, a key precursor for this compound, can be achieved from methyl 3-aminobenzoate nih.gov.

The synthesis of this compound involves critical intermediates formed during the reaction between 5-methoxy-1-indanone and methyl 3-isothiocyanatobenzoate in the presence of a base like LiHMDS, followed by cyclization with hydrazine nih.govfishersci.co.uk. This process leads to the formation of the 6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-amine core, which is then coupled with the methyl 3-aminobenzoate portion to yield this compound. The incorporation of the methoxy (B1213986) group at the 6-position of the indenopyrazole core and the methyl benzoate (B1203000) group linked via an amino linker at the 3-position are crucial functional group incorporations for the structure of this compound.

Rational Design and Synthesis of this compound Analogs

Scaffold Modification Strategies

The indenopyrazole scaffold, a key structural element of this compound, provides a versatile framework for chemical modification cedfoundation.com. Synthetic strategies for accessing indenopyrazoles, both substituted and unsubstituted, often involve cyclocondensation reactions cedfoundation.com. One common approach is the cyclocondensation between hydrazine or similar derivatives and carbonyl systems cedfoundation.com. For instance, the reaction of 1,3-diketones with hydrazine can yield polysubstituted indenopyrazoles cedfoundation.com. Another method involves the simple condensation between α,β-unsaturated inden-1-one and hydrazine derivatives cedfoundation.com. Substituted α,β-inden-1-ones reacted with substituted hydrazines in acetic acid have been shown to furnish indenopyrazole derivatives in good yields cedfoundation.com.

In the specific synthesis of this compound (compound 6m), a series of indenopyrazoles were synthesized from corresponding indanones and phenyl isothiocyanates in a two-step process acs.orgacs.org. This approach highlights the use of readily available starting materials to construct the core scaffold acs.org. The introduction of specific substituents, such as the methoxy group at the R1 position and the methoxycarbonyl group at the R2 position of the anilinoquinazoline (B1252766) framework (referring to the substituents on the this compound structure), has been identified as essential for high cell growth inhibition activity acs.org. This suggests that strategic placement and nature of substituents on the indenopyrazole scaffold are critical for the biological activity of this compound and its analogues acs.org.

Further scaffold modification strategies can involve altering the substituents on both the indeno and pyrazole rings, as well as the attached phenyl ring. Research into indenopyrazoles has explored various synthetic routes to access diverse substitution patterns cedfoundation.com. For example, a metal-free ring-expansion reaction of indantrione with diazomethanes has been developed for the synthesis of indenopyrazole derivatives, providing these skeletons in good yields and high levels of diastereoselectivity from simple starting materials researchgate.net. This method exemplifies an alternative approach to constructing the indenopyrazole core with potential for diverse functionalization.

Stereochemical Considerations in Synthesis

While the core indenopyrazole structure of this compound contains a dihydroindeno ring which is saturated at the 1 and 4 positions, potentially introducing a stereocenter at the 4 position if appropriately substituted, the provided chemical structure of this compound (methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate) does not explicitly indicate defined stereochemistry at the 4 position medkoo.com. However, the synthesis of indenopyrazole derivatives in general can involve reactions where stereochemical outcomes are relevant researchgate.net.

For compounds containing stereocenters, controlling stereochemistry during synthesis is crucial for obtaining the desired isomer, as different stereoisomers can exhibit distinct biological activities researchgate.net. Strategies for achieving stereochemical control in organic synthesis include the use of chiral catalysts, auxiliaries, or reagents, as well as controlling reaction conditions researchgate.net. Diastereoselective reactions, which favor the formation of one diastereomer over others, are also employed researchgate.net.

In the context of indenopyrazole synthesis, some methods, such as the ring-expansion reaction of indantrione with diazomethanes, have been reported to yield products with high levels of diastereoselectivity researchgate.net. While specific details regarding stereochemical considerations in the synthesis of this compound itself are not extensively detailed in the provided information, the general principles and methods for achieving stereocontrol in the synthesis of related indenopyrazole structures would be applicable if stereocenters were present or introduced during the synthetic route. The absence of explicit mention of stereoisomers for this compound in the primary description suggests that either the molecule as studied is achiral at the positions indicated in the name, or a specific stereoisomer was synthesized and evaluated without detailed reporting on the stereochemical control methods.

Molecular Mechanisms of Action of Gn39482

Elucidation of Primary Molecular Targets

Identifying the direct molecular targets of a compound is crucial for understanding its mechanism of action. In the case of GN39482, studies have pointed towards the microtubule cytoskeleton as a primary target. medkoo.comfigshare.comacs.orgriken.jpnih.govacs.org

Identification as a Tubulin Polymerization Inhibitor

Multiple lines of evidence suggest that this compound functions as a tubulin polymerization inhibitor. This identification was significantly aided by the application of advanced profiling techniques. medkoo.comfigshare.comacs.orgriken.jpnih.govacs.org Specifically, both MorphoBase and ChemProteoBase profiling analyses have classified this compound as a tubulin inhibitor. medkoo.comfigshare.comacs.orgriken.jpnih.govacs.org Studies in HeLa cells have shown that this compound inhibits the accumulation of acetylated tubulin and the formation of microtubules. medkoo.comfigshare.comacs.org This disruption of microtubule dynamics is consistent with the compound acting as a tubulin polymerization inhibitor. medkoo.comfigshare.comacs.org

Direct Binding Studies with Tubulin Protein

While the profiling studies strongly indicate tubulin as a target and suggest inhibition of polymerization, detailed direct binding studies with isolated tubulin protein would provide more definitive evidence of a direct interaction. The provided search results indicate that this compound inhibits microtubule formation and acetylated tubulin accumulation medkoo.comfigshare.comacs.org, which are consequences of tubulin binding and polymerization inhibition. However, explicit details regarding in vitro binding affinity or stoichiometry from direct binding experiments with purified tubulin were not prominently featured in the search snippets. Research on other tubulin-binding agents often involves techniques like isothermal titration calorimetry or fluorescence spectroscopy to quantify the binding interaction elifesciences.org. The mechanism by which tubulin-binding agents affect polymerization can involve binding to distinct sites on the tubulin dimer, such as the vinca (B1221190) domain or sites involved in longitudinal interactions nih.gov.

Cellular and Phenotypic Profiling Approaches

High-throughput profiling methods have been instrumental in the identification and characterization of this compound's effects on cells. medkoo.comfigshare.comacs.orgriken.jpnih.govnih.govebi.ac.uk

MorphoBase Profiling for Morphological Changes

MorphoBase profiling is a system used to analyze and classify compounds based on the morphological changes they induce in cells. medkoo.comfigshare.comacs.orgriken.jpnih.gov By comparing the phenotypic multiparameters generated from cells treated with this compound to a reference database of compounds with known mechanisms of action, MorphoBase profiling suggested that this compound is classified as a tubulin inhibitor. medkoo.comfigshare.comacs.orgriken.jpnih.gov This approach involves staining cellular components, such as nuclei and the cytoskeleton, and quantifying various morphological features using automated imaging and analysis. acs.org The characteristic morphological alterations induced by this compound are indicative of its impact on cellular structures dependent on tubulin dynamics. medkoo.comfigshare.comacs.org

ChemProteoBase Profiling for Proteomic Signatures

ChemProteoBase is a proteomic profiling system that predicts the molecular targets of bioactive compounds based on proteome analyses, often utilizing two-dimensional difference gel electrophoresis (2D-DIGE). medkoo.comfigshare.comacs.orgriken.jpnih.govnih.govebi.ac.ukspringernature.com This method generates a proteomic signature for a compound by examining changes in protein expression levels in treated cells. nih.govspringernature.comnih.gov By comparing the proteomic signature of this compound to a database of signatures from compounds with known mechanisms, ChemProteoBase profiling also classified this compound as a tubulin inhibitor. medkoo.comfigshare.comacs.orgriken.jpnih.govnih.govebi.ac.uk This suggests that the protein expression changes induced by this compound are similar to those caused by other compounds that target tubulin. medkoo.comfigshare.comacs.orgriken.jpnih.govnih.govebi.ac.uk

Downstream Cellular Pathway Modulation

Inhibition of tubulin polymerization by this compound leads to significant downstream effects on cellular processes, particularly those involving microtubule function. Microtubules are essential components of the cytoskeleton, involved in cell division, intracellular transport, and maintaining cell shape. Disruption of microtubule dynamics by agents like this compound can lead to cell cycle arrest, particularly at the G2/M phase, as the formation of the mitotic spindle is impaired. medkoo.comfigshare.comacs.org Studies on HeLa cells treated with this compound have confirmed the induction of G2/M cell cycle arrest. medkoo.comfigshare.comacs.org This cell cycle arrest is a direct consequence of the inability to form functional microtubules necessary for mitosis. medkoo.comfigshare.comacs.org Furthermore, the antiproliferative activity of this compound towards human cancer cells is likely a result of this tubulin polymerization inhibition and subsequent cell cycle arrest. medkoo.comfigshare.comacs.org While the primary effect is on tubulin, the downstream modulation of cellular pathways would encompass those regulated by proper microtubule function, including cell cycle control checkpoints and potentially pathways related to apoptosis in response to prolonged mitotic arrest.

Induction of Cell Cycle Arrest (e.g., G2/M Phase)

A notable effect of this compound is its ability to induce cell cycle arrest. Experimental evidence demonstrates that treatment with this compound leads to G2/M cell cycle arrest in HeLa cells. medkoo.comresearchgate.netacs.orgnih.govbldpharm.com This arrest at the G2/M phase is a characteristic outcome of agents that interfere with microtubule function, as proper microtubule dynamics are essential for the successful completion of mitosis (M phase). bldpharm.com The induction of G2/M arrest by this compound is consistent with its classification as a tubulin polymerization inhibitor. medkoo.comresearchgate.netacs.org

Disruption of Microtubule Dynamics and Formation

This compound has been shown to disrupt microtubule structures within cells. Investigations using immunofluorescence microscopy in HeLa cells revealed that this compound inhibited microtubule formation. medkoo.comresearchgate.netacs.orgnih.govbldpharm.com This effect on microtubule formation was observed to be similar to that of colchicine, a known inhibitor of tubulin polymerization. acs.org Further analysis indicated that this compound inhibited tubulin polymerization in a concentration-dependent manner. acs.org Bioinformatic profiling methods also predicted that this compound would perturb microtubule dynamics, reinforcing the experimental findings. acs.org The disruption of the dynamic assembly and disassembly of microtubules is a key mechanism by which tubulin-targeting agents exert their cellular effects. bldpharm.com

Structure Activity Relationship Sar Studies of Gn39482 and Its Derivatives

Identification of Key Structural Features Essential for Biological Activity

Systematic structural modifications of indenopyrazole derivatives, including GN39482, have been performed to investigate their SARs and improve properties such as water solubility. This compound was identified as a potent cell growth inhibitor through SAR studies based on the indenopyrazole structure. nih.gov Research indicates that both a methoxy (B1213986) group at the R1 position and a methoxycarbonyl group at the R2 position of the anilinoquinazoline (B1252766) framework are essential for high cell growth inhibition. nih.govnih.govctdbase.org

Systematic Analysis of Substituent Effects on Efficacy

Detailed analysis of the impact of different substituents at specific positions of the this compound structure has been crucial in defining its SAR.

Role of Methoxy Group at R1 Position

Studies have highlighted the critical role of the methoxy group located at the R1 position (specifically the 6-methoxy group on the indeno[1,2-c]pyrazole core) for the observed high cell growth inhibition activity of this compound. nih.gov This suggests that the electronic or steric properties conferred by the methoxy group at this position are important for effective interaction with the biological target, likely tubulin. nih.govctdbase.org

Influence of Indenopyrazole Ring Modifications on Activity

The indenopyrazole ring system forms the core scaffold of this compound and its derivatives. Modifications to this core structure have been explored to understand their influence on biological activity. Systematic structural modifications have been made at various positions of the indenopyrazole core to investigate SARs. While specific details on the impact of every possible modification are extensive, the core indenopyrazole framework has been recognized as a privileged scaffold in medicinal chemistry, with studies exploring derivatives for various biological activities. Changes to the substitution pattern or the ring system itself can significantly alter the activity profile of the compounds.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling approaches have been applied in the study of indenopyrazole derivatives, including those structurally related to this compound, to develop predictive models for their biological activity. These approaches aim to establish a mathematical relationship between the chemical structure of a series of compounds and their measured biological activity. 3D-QSAR, utilizing methods such as CoMFA and CoMSIA, has been carried out on related indenopyrazole cancer cells to generate and validate models for the design and optimization of newer molecules with enhanced anticancer activity. While direct QSAR data specifically for this compound was not extensively detailed in the provided snippets, the application of these methods to this class of compounds underscores their utility in guiding the design of analogs with improved efficacy based on structural parameters.

Preclinical Efficacy Studies in Research Models Non Human

In Vitro Efficacy in Cancer Cell Lines

In vitro studies using various human cancer cell lines are fundamental in determining the direct impact of a compound on cancer cell growth and viability. These studies help to identify the spectrum of activity and initial insights into potency.

Antiproliferative Activity against Various Human Cancer Cell Lines

GN39482, also known as methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate, has demonstrated promising antiproliferative activity against a range of human cancer cell lines. Studies have shown that this compound can inhibit the growth of cells such as HeLa, PC3, HCT116, and HEK293. acs.orgnih.govfigshare.comacs.org

Research indicates that the structural features of this compound are important for its activity. Specifically, a methoxy (B1213986) group at the R1 position and a methoxycarbonyl group at the R2 position of the anilinoquinazoline (B1252766) framework appear essential for high cell growth inhibition. acs.orgnih.govfigshare.com

One study reported the half-maximal inhibitory concentration (IC50) values for this compound against several cell lines. The IC50 values were found to be in the low nanomolar range, indicating potent antiproliferative effects. For instance, the IC50 values were 2.47 nM for HeLa cells, 2.64 nM for PC3 cells, 2.7 nM for HCT116 cells, and 2.2 nM for HEK293 cells. acs.org

Below is a table summarizing reported antiproliferative activity:

Cell LineIC50 (nM)
HeLa2.47
PC32.64
HCT1162.7
HEK2932.2

These findings highlight the potential of this compound as a cell growth inhibitor in various cancer cell types. acs.org

Investigations into Selective Cellular Inhibition

Investigations into the selectivity of this compound have been conducted to assess its impact on non-cancerous cells and other biological activities. Studies have shown that at concentrations where this compound exhibits promising antiproliferative activity against human cancer cells (e.g., 100 nM), it did not significantly affect antimicrobial activities against tested bacterial and fungal strains ( Staphylococcus aureus, Escherichia coli, Candida albicans, Aspergillus fumigatus, and Magnaporte oryzae ) or antimalarial activity against Plasmodium falciparum. acs.orgnih.govfigshare.com

Furthermore, in vitro kinase inhibition assays were performed to determine if this compound inhibits kinases that have been previously reported as targets of related compounds. At a concentration of 10 μM, this compound showed some inhibitory activity (>82% inhibition) against KDR, PDGFRβ, and CDK2/CycE1. However, significant inhibition of these kinases was not observed at a lower concentration of 0.1 μM. acs.org These results suggest that this compound possesses a degree of selective inhibition towards human cancer cells compared to antimicrobial/antimalarial activities and certain kinase targets at lower concentrations. acs.orgnih.govfigshare.com

Studies on Myeloid Differentiation Induction

Information specifically regarding studies on myeloid differentiation induction by this compound was not found in the provided search results.

Mechanistic Studies in Cellular Models

Mechanistic studies in cellular models aim to elucidate the biological processes and pathways affected by this compound, providing insights into its mode of action.

Effects on Microtubule Organization and Dynamics in Cells

Research indicates that this compound functions as a tubulin polymerization inhibitor. acs.orgnih.govfigshare.comacs.orgmedkoo.com This mechanism of action directly impacts microtubule organization and dynamics within cells. Studies in HeLa cells treated with this compound have shown that the compound inhibits the accumulation of acetylated tubulin and disrupts microtubule formation. nih.govfigshare.comacs.orgmedkoo.com This inhibition of microtubule polymerization and subsequent disruption of microtubule structures are likely responsible for the observed antiproliferative activity of this compound in human cancer cells. acs.orgnih.govfigshare.comacs.orgmedkoo.com The effects on microtubules also lead to G2/M cell cycle arrest in HeLa cells. nih.govfigshare.comacs.orgmedkoo.com Another related compound showed no effect on microtubule formation at a higher concentration where this compound was active, further supporting the specific impact of this compound on tubulin polymerization. acs.org

Subject: Preclinical Profile of Chemical Compound this compound

This article focuses on the chemical compound this compound, specifically reviewing available information regarding its preclinical efficacy studies in research models, adhering strictly to the provided outline sections.

This compound, also known as Methyl 3-((6-Methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate, has been identified as a tubulin polymerization inhibitor. nih.govctdbase.org Its identification was facilitated through the use of MorphoBase and ChemProteoBase profiling methods. nih.govctdbase.orgnih.gov

Preclinical investigations have primarily characterized this compound's activity at the cellular level. Studies have demonstrated that this compound possesses antiproliferative activity against human cancer cells in vitro. nih.govctdbase.org Further mechanistic studies in HeLa cells indicated that treatment with this compound resulted in the inhibition of acetylated tubulin accumulation and microtubule formation. nih.govctdbase.org This disruption of microtubule dynamics was also associated with the induction of G2/M cell cycle arrest in these cells. nih.govctdbase.org These findings suggest that the observed antiproliferative activity of this compound towards human cancer cells is likely attributable to its ability to inhibit tubulin polymerization. nih.govctdbase.org

Computational and Theoretical Studies of Gn39482

Prediction of Pharmacological Profiles using Cheminformatics

The initial identification of GN39482 as a tubulin polymerization inhibitor was significantly aided by MorphoBase and ChemProteoBase profiling methods researchgate.netresearchgate.neteurekaselect.comcedfoundation.com. These methods represent applications of cheminformatics and bioinformatics in predicting the pharmacological profiles and mechanisms of action of small molecules. Cheminformatics involves the use of computational techniques to handle, analyze, and predict the properties of chemical compounds researchgate.net. Profiling methods like MorphoBase and ChemProteoBase likely analyze a compound's structural features and compare the resulting profile to databases of known compounds with established biological activities and targets. This comparative analysis allows for the prediction of a new compound's potential pharmacological effects and its likely mechanism of action researchgate.netwhiterose.ac.uk. The successful classification of this compound as a tubulin inhibitor through these methods underscores the power of cheminformatics-based profiling in unbiased bioactivity annotation and drug discovery researchgate.netwhiterose.ac.uk.

Application of Artificial Intelligence and Machine Learning in MoA Prediction

Artificial intelligence (AI) and machine learning (ML) techniques are increasingly being integrated into drug discovery workflows, including the prediction of a compound's mechanism of action (MoA) whiterose.ac.ukrsc.org. These computational methods can analyze complex biological and chemical data to identify patterns and build predictive models rsc.org. The identification of this compound through MorphoBase and ChemProteoBase profiling methods can be viewed in the context of AI/ML applications in MoA prediction. These profiling techniques likely employ computational algorithms, potentially including machine learning, to process high-throughput data (such as cell morphology or proteomic profiles) and classify compounds based on their biological signatures researchgate.netwhiterose.ac.uk. AI and ML models can be trained on large datasets of compounds with known MoAs to predict the MoA of new or uncharacterized molecules. The successful application of profiling methods in identifying this compound's activity against tubulin demonstrates the potential of computational approaches, which may involve AI/ML, in elucidating the MoA of bioactive compounds researchgate.neteurekaselect.comresearchgate.netwhiterose.ac.uk.

Advanced Analytical Methodologies for Gn39482 Research

Spectroscopic Characterization Techniques (e.g., UV-Vis, Fluorescence, CD)

Spectroscopic methods such as Ultraviolet-Visible (UV-Vis), Fluorescence, and Circular Dichroism (CD) spectroscopy are fundamental tools in chemical and biological research, providing insights into the electronic structure, purity, concentration, and conformational changes of molecules and their interactions. UV-Vis spectroscopy measures the absorption or transmission of light through a sample in the ultraviolet and visible regions, useful for quantitative analysis and detecting chromophores. Fluorescence spectroscopy involves exciting a molecule at a specific wavelength and measuring the emitted light, offering high sensitivity for detecting fluorescent species or studying binding events that affect fluorescence properties. CD spectroscopy measures the differential absorption of left and right circularly polarized light, providing valuable information about the chirality and secondary structure of molecules, particularly proteins and nucleic acids. While these techniques are standard for characterizing chemical compounds and their interactions with biological molecules, specific applications of UV-Vis, Fluorescence, or CD spectroscopy directly to GN39482 were not detailed in the consulted research findings. However, these methods are broadly applicable for assessing compound purity, concentration in solution, and potential interactions with target proteins that induce conformational changes, such as tubulin.

Chromatographic Separation and Analysis (e.g., HPLC, LC-MS)

Chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), are essential for the separation, identification, and quantification of compounds in complex mixtures. HPLC separates components based on their differential partitioning between a stationary phase and a mobile phase, allowing for purification and quantitative analysis. LC-MS couples the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry, providing highly sensitive and specific detection and identification of eluting compounds based on their mass-to-charge ratio. This hyphenated technique is invaluable for reaction monitoring, purity assessment, and the analysis of metabolites or degradation products. While HPLC and LC-MS are routinely used in the synthesis and characterization of small molecules like this compound, the specific details of their application for the analysis of this compound were not explicitly described in the provided search results. However, these methods would be standard for confirming the identity and purity of synthesized this compound and for analyzing its presence in biological samples if needed for pharmacokinetic or cellular uptake studies.

Proteomic Profiling Techniques (e.g., Two-Dimensional Difference Gel Electrophoresis (2D-DIGE))

Proteomic profiling techniques are employed to study the entire set of proteins (the proteome) in a biological sample, often to identify protein targets of small molecules or to understand the cellular response to compound treatment. Two-Dimensional Difference Gel Electrophoresis (2D-DIGE) is a comparative proteomic technique that allows for the simultaneous separation and analysis of protein samples labeled with different fluorescent dyes on a single 2D gel. This method minimizes gel-to-gel variation and enables accurate quantification of protein abundance changes between samples. Proteomic profiling, including the use of 2D-DIGE, was instrumental in the research that identified this compound as a potential tubulin inhibitor. These studies utilized profiling methods like MorphoBase and ChemProteoBase, which suggested that this compound was classified as a tubulin inhibitor. Proteomic approaches are crucial for target identification and understanding the broader cellular impact of compounds like this compound.

Microscopic Techniques for Cellular and Subcellular Localization Studies

Microscopic techniques are vital for visualizing the effects of compounds on cellular morphology, structure, and the localization of specific proteins or the compound itself within cells. Fluorescence microscopy, for instance, allows for the visualization of fluorescently labeled cellular components or compounds, providing insights into their distribution and interactions. In the context of this compound, which was found to inhibit microtubule formation and induce G2/M cell cycle arrest in HeLa cells, microscopy would have been essential to observe these cellular phenotypes. Techniques such as immunofluorescence microscopy could be used to visualize the microtubule network structure after treatment with this compound and assess changes in cell cycle progression by examining nuclear morphology or specific cell cycle markers. While the provided information highlights the observed cellular effects, specific studies detailing the subcellular localization of this compound itself using microscopy were not found. However, microscopy is a fundamental tool for validating the cellular impact and proposed mechanism of action of compounds like tubulin inhibitors.

Therapeutic Potential and Academic Research Applications of Gn39482 Conceptual, No Clinical Results

Role as an Investigational Agent in Oncology Research

GN39482 functions as a tubulin polymerization inhibitor nih.govuni.luuni.lu. Tubulin is a key protein involved in the formation of microtubules, essential components of the cytoskeleton that play critical roles in cell division, intracellular transport, and maintaining cell shape. Inhibitors of tubulin polymerization are a recognized class of agents investigated for their potential in oncology due to their ability to disrupt microtubule function, thereby interfering with cancer cell proliferation. Research into this compound explores its capacity to inhibit cancer cell growth, which is likely attributed to its effects on tubulin and subsequent disruption of cellular processes vital for cancer progression. As an investigational agent in oncology research, this compound serves as a tool to study the impact of tubulin inhibition on cancer cells and to explore potential mechanisms by which targeting tubulin could be therapeutically beneficial.

Application as a Chemical Probe for Investigating Microtubule Biology

Chemical probes are small molecules with well-defined mechanisms of action used to perturb specific biological targets and processes, thereby aiding in the understanding of their function. Given that this compound is identified as a tubulin polymerization inhibitor, it is applicable as a chemical probe for investigating microtubule biology nih.govuni.luuni.lu. By inhibiting tubulin polymerization, this compound can be used in research settings to study the dynamic assembly and disassembly of microtubules, their roles in various cellular functions, and the consequences of microtubule disruption on cell behavior. This application allows researchers to gain insights into the complexities of the cytoskeleton and its involvement in both normal and disease states, such as cancer. The use of compounds like this compound as chemical probes contributes to the broader understanding of cellular mechanics and potential points of intervention.

Utility in Phenotypic Screening Libraries for Drug Discovery

Phenotypic screening is a drug discovery approach that involves testing compounds in cell- or organism-based assays to identify those that induce a desired biological outcome or phenotype, without necessarily knowing the direct molecular target beforehand. This compound was identified through profiling methods, including MorphoBase and ChemProteoBase, based on its effect on inhibiting cancer cell growth nih.govuni.luuni.lu. This demonstrates its utility as a compound that can be discovered through or included in phenotypic screening libraries. Such libraries are designed to cover a broad chemical space and biological diversity, serving as starting points for identifying bioactive molecules with potential therapeutic applications. Compounds like this compound, identified through phenotypic screens, highlight the value of this approach in uncovering molecules with interesting biological activities that warrant further investigation and target deconvolution.

Contribution to Understanding Target Identification Methodologies

The process by which the molecular target of a bioactive compound is identified is crucial for understanding its mechanism of action and further drug development. The research involving this compound utilized specific profiling methods, namely MorphoBase and ChemProteoBase, to identify its mechanism as a tubulin polymerization inhibitor nih.govuni.luuni.lu. These methods are examples of sophisticated techniques employed in target identification uni.lu. The study of this compound contributes to the understanding and validation of these methodologies, illustrating how proteomic and morphological profiling can be used to deconvolute the cellular targets of small molecules identified in phenotypic screens. This contributes to the broader knowledge base of target identification strategies, which are essential for advancing chemical biology and drug discovery efforts.

Future Research Directions and Emerging Paradigms

Exploration of Unidentified Molecular Targets and Off-Target Effects

While GN39482 has been identified as a tubulin polymerization inhibitor, a comprehensive understanding of its full molecular target profile is crucial for future development medkoo.comfigshare.com. Research into unidentified molecular targets and potential off-target effects is a critical area for indenopyrazole compounds and small molecule inhibitors in general researchgate.netnih.gov. Advanced proteomic profiling methods, such as ChemProteoBase, have been instrumental in classifying compounds based on their mechanism of action and identifying potential targets, including for this compound nih.govriken.jp. Future studies could utilize and expand upon these techniques to identify any additional proteins or pathways modulated by this compound beyond tubulin nih.gov. Understanding off-target interactions is essential for predicting potential side effects and for drug repurposing opportunities researchgate.net. Techniques such as thermal proteome profiling (TPP) can also aid in identifying both kinase and non-kinase targets researchgate.net.

Design and Synthesis of Next-Generation Indenopyrazole Analogs

The indenopyrazole framework of this compound presents an opportunity for the design and synthesis of next-generation analogs with potentially improved potency, selectivity, or pharmacokinetic properties acs.orgcedfoundation.comnih.gov. Structure-activity relationship (SAR) studies have already indicated that specific substitutions on the indenopyrazole core, such as a methoxy (B1213986) group at the R1 position and a methoxycarbonyl group at the R2 position of the anilinoquinazoline (B1252766) framework, are important for high cell growth inhibition acs.orgnih.gov. Future research will likely involve synthesizing libraries of this compound derivatives with modifications to these and other positions to explore the chemical space around the core structure cedfoundation.comresearchgate.net. This could lead to the identification of analogs with enhanced tubulin inhibition, altered binding profiles, or improved drug-like properties. The synthesis of indenopyrazoles can involve reactions like the condensation of indanones and phenyl isothiocyanates acs.orgcedfoundation.com. Ongoing research is also exploring the incorporation of various amide groups into the indanone scaffold to modulate reactivity and properties researchgate.netrsc.org.

Development of Advanced Preclinical Research Models for Mechanistic Insights

Gaining deeper mechanistic insights into how this compound exerts its effects requires the use of advanced preclinical research models angelinipharma.commedicilon.com. While initial studies utilized cell lines like HeLa cells to demonstrate tubulin inhibition and cell cycle arrest, future research could employ more complex models medkoo.com. This might include a wider range of cancer cell lines, including those with different resistance mechanisms, as well as three-dimensional cell culture models or organoids that better mimic the tumor microenvironment nih.gov. Patient-derived xenograft (PDX) models could also be valuable for evaluating the efficacy of this compound and its analogs in a more physiologically relevant setting and for identifying potential biomarkers of response nih.gov. Advanced models are crucial for understanding the impact of compounds on complex biological processes and for predicting clinical outcomes nih.gov.

Integration of Multi-Omics Data for Comprehensive Biological Profiling

Integrating data from various "omics" technologies, such as genomics, transcriptomics, proteomics, and metabolomics, can provide a comprehensive biological profile of cellular responses to this compound broadinstitute.orgmedrxiv.orgstanford.edunih.govbiorxiv.org. Multi-omics profiling can help to identify the downstream effects of tubulin inhibition, uncover compensatory pathways, and reveal potential biomarkers of sensitivity or resistance nih.gov. For example, transcriptomic analysis could show changes in gene expression related to cell cycle regulation or apoptosis following this compound treatment. Proteomic analysis could confirm changes in protein levels or post-translational modifications. Integrating these data sets using computational approaches can provide a holistic view of the compound's impact on cellular biology researchgate.net. This approach is becoming increasingly important in drug discovery for understanding complex drug-target interactions and predicting efficacy nih.govbiorxiv.org.

Leveraging Advanced Computational Approaches for Drug Discovery and Optimization

Computational approaches play a vital role in modern drug discovery and can be leveraged to accelerate the research and optimization of this compound and its analogs frontiersin.orgnih.govresearchgate.netcadence.com. Techniques such as molecular docking and dynamics simulations can provide insights into the binding interactions of this compound with tubulin and potential off-targets nih.govcadence.comnvidia.com. Quantitative structure-activity relationship (QSAR) modeling can help to build predictive models linking chemical structure to biological activity, guiding the design of new analogs researchgate.net. Furthermore, computational methods can be used for virtual screening of large compound libraries to identify novel scaffolds or analogs with desired properties nih.gov. Network pharmacology modeling can also contribute to understanding how this compound influences biological pathways at a system level frontiersin.org. The integration of computational and experimental approaches can significantly enhance the efficiency of the drug discovery process frontiersin.orgcadence.com.

Addressing Research Challenges and Limitations in Compound Development

Research into compounds like this compound faces several inherent challenges and limitations common to drug development. These include ensuring sufficient solubility and bioavailability, minimizing off-target toxicity, and overcoming potential mechanisms of drug resistance cedfoundation.com. For tubulin inhibitors, the development of multi-drug resistance (MDR) is a known challenge cedfoundation.com. Future research needs to address these limitations proactively. This could involve developing novel formulations to improve solubility, designing analogs with altered interaction profiles to reduce off-target effects, and investigating combination therapies to overcome resistance mechanisms researchgate.net. Rigorous preclinical study design and transparent reporting are essential to ensure the reliability and reproducibility of findings, which is crucial for successful translation to clinical applications nih.gov.

Q & A

Q. How can researchers preemptively address potential peer review critiques about this compound’s novelty?

  • Answer : Conduct a systematic literature review using tools like SciFinder or Reaxys to:
  • Map structural analogs (e.g., indenopyrazole derivatives).
  • Highlight this compound’s unique substitutions (e.g., 6-methoxy group).
  • Cite prior art while emphasizing improved efficacy/selectivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.